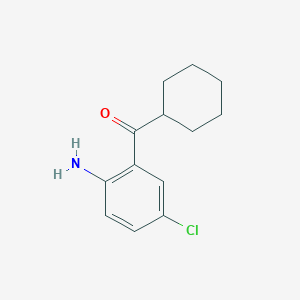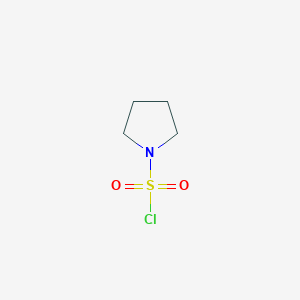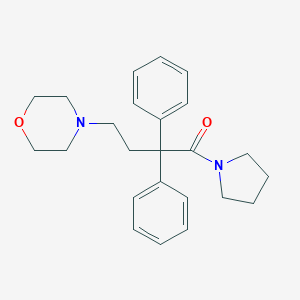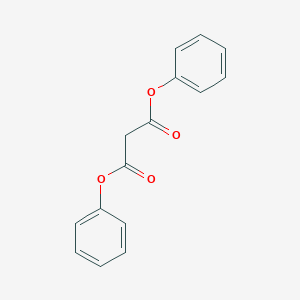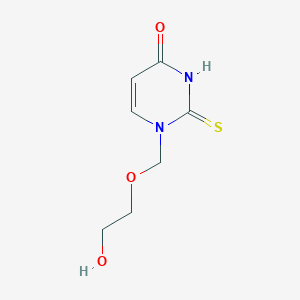
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one, also known as HETPM, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties. In
Mechanism Of Action
The mechanism of action of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one is not fully understood. However, it has been proposed that 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one exerts its antiviral activity by inhibiting the replication of viral DNA. Additionally, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been reported to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication. Furthermore, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical And Physiological Effects
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of viral and bacterial DNA polymerases, which are essential for DNA replication. Additionally, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Furthermore, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been reported to inhibit the activity of nuclear factor-kappa B, which is involved in the regulation of inflammation and immune responses.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one is its broad-spectrum antiviral and antibacterial activity. Additionally, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been found to exhibit low cytotoxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the major limitations of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one. One potential direction is to investigate the use of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one as a potential therapeutic agent for the treatment of viral and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one and to identify potential targets for drug development. Moreover, the development of novel formulations and delivery methods for 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one could potentially overcome its poor solubility and enhance its therapeutic efficacy. Finally, the exploration of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one as a potential anticancer agent warrants further investigation.
Conclusion:
In conclusion, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one is a promising compound with potential therapeutic applications in the fields of antiviral, antibacterial, and anticancer research. Its broad-spectrum activity, low cytotoxicity, and ability to induce apoptosis in cancer cells make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential targets for drug development.
Synthesis Methods
The synthesis of 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one involves the reaction between 2-mercaptopyrimidine and ethyl chloroformate in the presence of triethylamine and dimethyl sulfoxide. The resulting intermediate is then treated with sodium hydroxide and formaldehyde to obtain the final product. This method has been reported to yield 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one with a purity of over 98%.
Scientific Research Applications
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antiviral activity against a wide range of viruses, including herpes simplex virus, hepatitis B virus, and human immunodeficiency virus. Additionally, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been found to possess antibacterial activity against Gram-positive and Gram-negative bacteria. Moreover, 1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.
properties
CAS RN |
132885-31-5 |
|---|---|
Product Name |
1-(2-Hydroxyethoxymethyl)-2-thioxo-pyrimidin-4-one |
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C7H10N2O3S/c10-3-4-12-5-9-2-1-6(11)8-7(9)13/h1-2,10H,3-5H2,(H,8,11,13) |
InChI Key |
UFMUURWJUYDJSG-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=S)NC1=O)COCCO |
Canonical SMILES |
C1=CN(C(=S)NC1=O)COCCO |
synonyms |
1-(2-HYDROXY-ETHOXYMETHYL)-2-THIOXO-2,3-DIHYDRO-1H-PYRIMIDIN-4-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



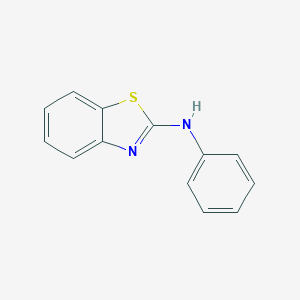

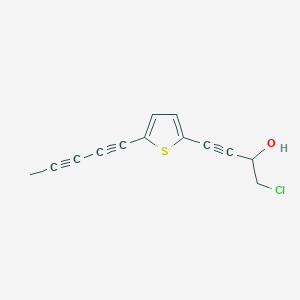
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
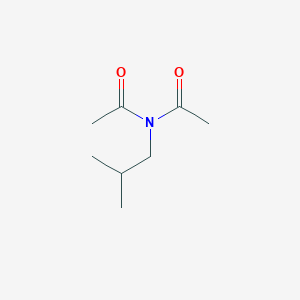
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
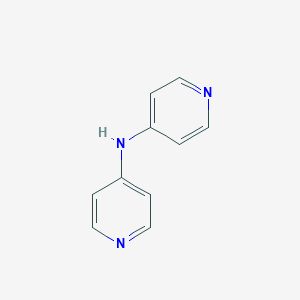

![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
